1-(Propan-2-yl)-2-azaspiro[3.5]nonane
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Overview
Description
“1-(Propan-2-yl)-2-azaspiro[3.5]nonane” is an organic compound. It is a type of cycloalkane, which means it contains carbon atoms arranged in a ring structure . The compound is likely to have a complex structure due to the presence of the spiro configuration and the azaspiro functional group .
Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of the spiro configuration and the azaspiro functional group. The spiro configuration refers to a compound with two rings sharing a single atom . The azaspiro functional group indicates the presence of nitrogen in the ring structure .Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on the specific functional groups present in the compound. Cycloalkanes, for instance, can undergo reactions such as substitution and addition .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. Cycloalkanes, for example, are known to have low reactivity due to the stability of their carbon-carbon single bonds .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-propan-2-yl-2-azaspiro[3.5]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-9(2)10-11(8-12-10)6-4-3-5-7-11/h9-10,12H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZGFGJXRDBFRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CCCCC2)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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